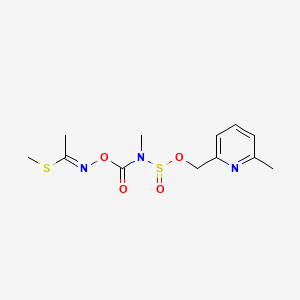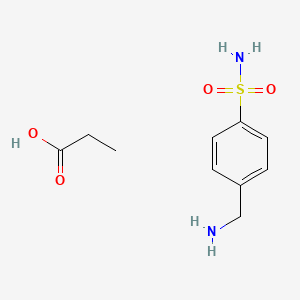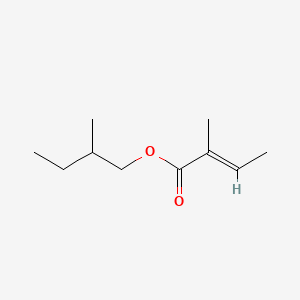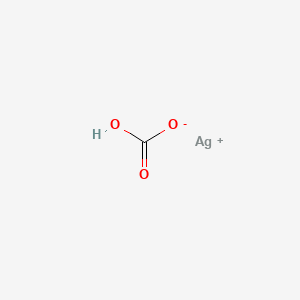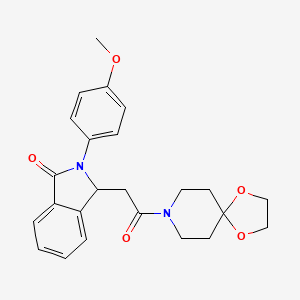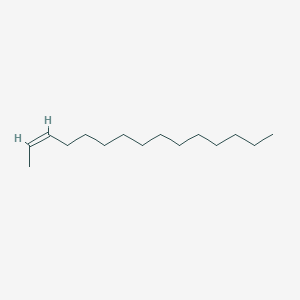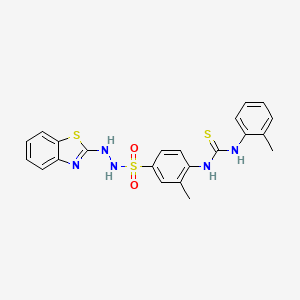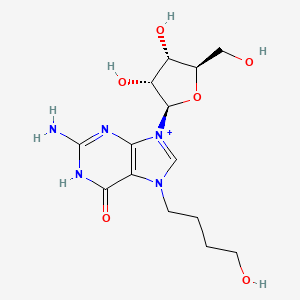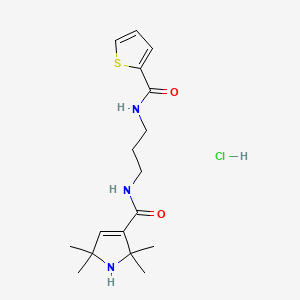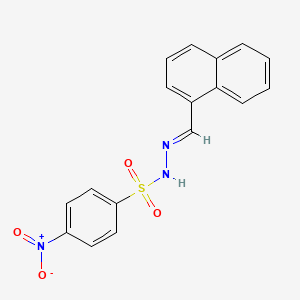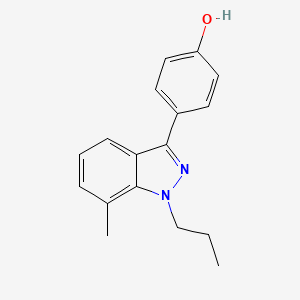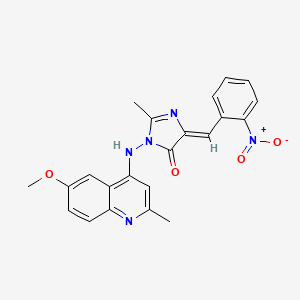
Dichloro-dimethyl-di(pyridin-1-ium-1-yl)tin(2-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is known for its role as an inhibitor of protein synthesis, particularly in eukaryotic cells . This compound has been studied for its ability to affect the initiation and elongation phases of protein synthesis, making it a valuable tool in understanding cellular processes and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of NSC 258611 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the formation of key intermediates through a series of chemical reactions such as condensation, cyclization, and functional group modifications. The reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of NSC 258611 requires scaling up the laboratory synthesis methods while maintaining the quality and consistency of the product. This involves optimizing reaction conditions, using high-purity reagents, and implementing stringent quality control measures. The process may also include purification steps such as crystallization, distillation, and chromatography to achieve the required product specifications .
Analyse Des Réactions Chimiques
Types of Reactions
NSC 258611 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and alcohols, often in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, reduction may produce alcohols or amines, and substitution reactions can result in a variety of functionalized derivatives .
Applications De Recherche Scientifique
NSC 258611 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study protein synthesis and to develop new synthetic methodologies.
Biology: Employed in research to understand cellular processes and the role of protein synthesis in cell growth and differentiation.
Medicine: Investigated for its potential therapeutic applications in treating diseases related to protein synthesis dysregulation, such as cancer.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
NSC 258611 exerts its effects by inhibiting the initiation and elongation phases of protein synthesis. It targets specific molecular pathways involved in the assembly of ribosomes and the translation of messenger RNA into proteins. By interfering with these processes, NSC 258611 can effectively halt protein synthesis, leading to various cellular effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
NSC 125973: Another inhibitor of protein synthesis with a different mechanism of action.
Paclitaxel: A chemotherapeutic agent that stabilizes microtubules and inhibits cell division.
Aspirin: A non-selective cyclooxygenase inhibitor with anti-inflammatory and analgesic properties.
Uniqueness
NSC 258611 is unique in its ability to specifically inhibit the initiation phase of protein synthesis, making it a valuable tool for studying the differences in initiation mechanisms among various types of internal ribosome entry sites (IRESs). This specificity sets it apart from other protein synthesis inhibitors that may have broader or less targeted effects .
Propriétés
Numéro CAS |
16785-82-3 |
|---|---|
Formule moléculaire |
C12H16Cl2N2Sn |
Poids moléculaire |
377.9 g/mol |
Nom IUPAC |
dichloro(dimethyl)stannane;pyridine |
InChI |
InChI=1S/2C5H5N.2CH3.2ClH.Sn/c2*1-2-4-6-5-3-1;;;;;/h2*1-5H;2*1H3;2*1H;/q;;;;;;+2/p-2 |
Clé InChI |
BLWWARTWHSZAQI-UHFFFAOYSA-L |
SMILES canonique |
C[Sn](C)(Cl)Cl.C1=CC=NC=C1.C1=CC=NC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


